Rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis, is a bicyclic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is characterized by a fused furo and pyridine ring system, which contributes to its biological activity. The hydrochloride salt form enhances solubility and stability, making it suitable for various chemical and biological applications. Its molecular formula is , with a molecular weight of approximately 162.66 g/mol.
This compound belongs to the class of bicyclic compounds, specifically those that contain both furo and pyridine moieties. The "rac" prefix indicates that it is a racemic mixture, containing equal amounts of two enantiomers. The unique stereochemistry of rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride may confer distinct biological properties compared to other similar compounds.
The synthesis of rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride typically involves several key steps:
The molecular structure of rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride features a bicyclic system with a furo ring fused to a pyridine ring. The specific stereochemistry is crucial for its biological activity. Key structural data include:
Rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride can undergo various chemical reactions:
The specific conditions dictate the nature of the products formed from these reactions, which may include alcohols or amines upon reduction and ketones or carboxylic acids upon oxidation.
The mechanism of action for rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride involves its interaction with various biological targets. Studies have indicated that this compound may exhibit promising biological activities, potentially acting as an agonist or antagonist at specific receptors.
The unique structural features imparted by the furo and pyridine rings influence binding affinities and reactivities with biomolecules. Understanding these interactions is crucial for determining the therapeutic potential and safety profile of the compound in drug development contexts.
The physical properties of rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride include:
Chemical properties include its reactivity towards oxidation and reduction processes as well as its ability to undergo nucleophilic substitution reactions. These properties are significant for its applications in various scientific fields.
Rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride has several potential applications in scientific research:
The compound's unique structural characteristics make it a valuable candidate for further research in medicinal chemistry and related fields.
The compound emerged through advanced synthetic innovations in asymmetric heterocyclic chemistry during the early 2010s. Its first documented appearance in chemical literature coincides with CAS registry numbers 1629784-77-5 (specific cis,rel-isomer) and 1909293-84-0 (early racemic designation), reflecting parallel synthetic pathways developed across research groups [1] [2]. Commercial availability commenced circa 2015 through specialized suppliers including Ambeed, Inc. (USA) and Toronto Research Chemicals (Canada), targeting pharmaceutical discovery programs requiring complex chiral building blocks [2]. Key synthetic milestones include microwave-assisted intramolecular cyclizations that enhanced stereocontrol and reduced reaction times from 24 hours to under 45 minutes – a critical advancement for scalable production [7].
Table 1: Development Timeline of rac-(3aR,7aS)-Octahydrofuro[3,2-c]pyridine Hydrochloride
Year | Milestone | CAS Registry | Significance |
---|---|---|---|
~2013 | Initial synthetic characterization | 1629784-77-5 | Structural confirmation via NMR/X-ray [2] |
2015 | Commercialization by TRC/Ambeed | 1629784-77-5 | Pharmaceutical screening access [2] |
2018 | MW-optimized cyclization protocols | 1909293-84-0 | 65% yield improvement (>82% purity) [7] |
2021 | Patent filings as synthetic intermediate | 1909293-81-7 (analog) | Cardiovascular agent applications [9] |
This compound belongs to the octahydrofuro[3,2-c]pyridine subclass, defined by:
Critical spectroscopic identifiers include:
Table 2: Comparative Bicyclic Furo-Pyridine Systems
Compound | Ring Fusion | Ring Saturation | Key Structural Differentiator |
---|---|---|---|
rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine | cis | Fully saturated | Chiral tertiary amine HCl salt [2] |
Furo[3,2-b]pyridine derivatives | Planar | Unsaturated | Aromatic character (π-conjugated) [3] |
7,7-Dimethyl-octahydrofuro[3,2-c]azepine | cis | Fully saturated | 7-membered N-ring with gem-dimethyl [7] |
rac-Octahydrofuro[3,2-c]pyridin-4-one | cis | Ketone at C4 | Carbonyl group enabling nucleophilic addition [6] |
This scaffold’s significance stems from its dual hydrogen-bonding capability (tertiary amine HCl and ether oxygen) and stereochemically defined 3D structure, enabling precise target engagement. Key applications include:
Structure-activity relationship (SAR) enhancements focus on:
Table 3: Therapeutic Targets Utilizing This Scaffold
Therapeutic Area | Molecular Target | Role of Scaffold | Patent/Application |
---|---|---|---|
Hypertension | APJ receptor | Core bicyclic agonist pharmacophore | WO2023056321A1 [9] |
Depression | Serotonin transporter (SERT) | Rigid spacer for dual SERT/NET inhibition | CN114957065A [7] |
Alzheimer’s disease | AChE & β-amyloid | Enables bifunctional ligand design | Under review [7] |
Type 2 diabetes | GPR40 (FFAR1) | Enhances binding pocket complementarity | US20140094450A1 [9] |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2